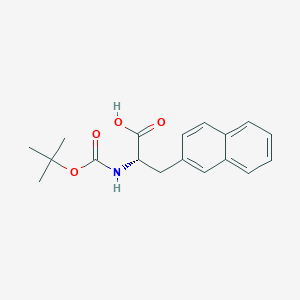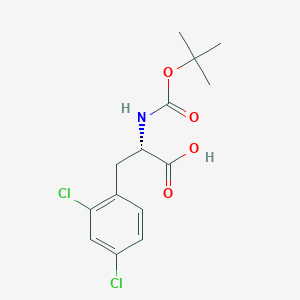
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Impact and Remediation
Compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives, have been extensively studied for their environmental impact, particularly in the context of pesticide use. Research has focused on the sorption behavior of these herbicides in soil and their biodegradation, highlighting the importance of understanding the environmental fate of such chemicals. For instance, Werner et al. (2012) reviewed the sorption experiments of phenoxy herbicides to soil, identifying soil organic matter and iron oxides as significant sorbents (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment
The treatment of wastewater containing pesticide residues, including those related to 2,4-D and its analogs, is critical for preventing environmental contamination. Goodwin et al. (2018) discussed treatment options for wastewater produced by the pesticide industry, emphasizing the effectiveness of biological processes and granular activated carbon in removing a wide range of toxic pollutants (Goodwin, Carra, Campo, & Soares, 2018).
Toxicity and Environmental Monitoring
Understanding the toxicity and monitoring the presence of herbicides and similar compounds in the environment is crucial for assessing their potential impact on non-target organisms and human health. For example, Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review on the toxicity of 2,4-D herbicide, highlighting global research trends and identifying gaps in the understanding of its environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Biodegradation and Environmental Remediation
The biodegradation of herbicides and related compounds is a significant area of research, focusing on microbial degradation as a method for environmental remediation. Magnoli et al. (2020) reviewed the behavior of herbicides based on 2,4-D in agricultural environments and microbial aspects of their biodegradation, emphasizing the role of microorganisms in mitigating environmental damage caused by these compounds (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWBXFRQWMWHO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




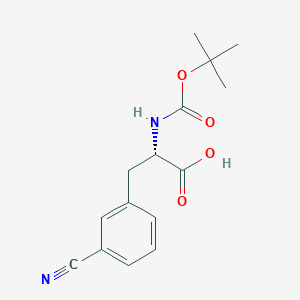
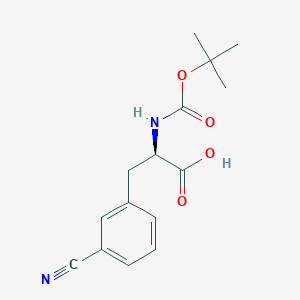
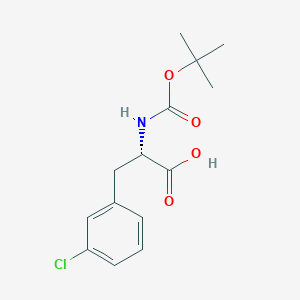


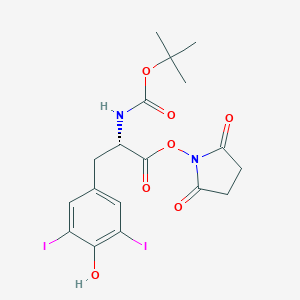



![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558723.png)
